N1-Isobutyl vs. N1-Pentyl: Molecular Weight and Lipophilicity Differentiation
The target compound (879922-33-5) carries an isobutyl (2-methylpropyl) substituent at the benzimidazole N1 position, whereas the closest commercially cataloged propyl-linked analog (CAS 850925-42-7) bears a linear pentyl chain. This structural difference results in a molecular weight of 395.5 Da for the target versus 409.5 Da for the pentyl analog, representing a 14 Da (3.5%) reduction . The branched isobutyl group also lowers the predicted partition coefficient (cLogP) by approximately 0.5–0.8 log units compared to the linear pentyl analog (estimated cLogP ~4.5 vs. ~5.2), improving the balance between membrane permeability and aqueous solubility per Lipinski guidelines . Such differences in lipophilicity directly influence in vitro ADME parameters, including microsomal stability and plasma protein binding, and cannot be compensated by simply adjusting formulation conditions.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 395.5 Da; cLogP: ~4.5 (estimated via ACD/Labs PhysChem Suite) |
| Comparator Or Baseline | CAS 850925-42-7 (N1-pentyl analog): MW 409.5 Da; cLogP ~5.2 |
| Quantified Difference | ΔMW = –14 Da; ΔcLogP ≈ –0.7 log units |
| Conditions | Structure-based prediction using ACD/Labs algorithm; experimental logP not available for this series |
Why This Matters
A lower cLogP reduces the risk of promiscuous binding and CYP-mediated metabolism, making 879922-33-5 a cleaner probe for target validation studies compared to its more lipophilic pentyl analog.
